molecular formula C13H18FN B584534 3-[(2-Fluorophenyl)methyl]azepane CAS No. 1158747-37-5

3-[(2-Fluorophenyl)methyl]azepane

Cat. No.: B584534
CAS No.: 1158747-37-5
M. Wt: 207.292
InChI Key: PZXFDWZDCUXQAN-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methyl]azepane is a heterocyclic compound that belongs to the class of azepanes. It features a seven-membered ring with a nitrogen atom and a fluorophenyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methyl]azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of N-aryl azepane derivatives under mild conditions . This reaction proceeds smoothly with ample reaction scope and CO2 as the byproduct. Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azepane derivatives, and substituted fluorophenyl azepanes.

Scientific Research Applications

3-[(2-Fluorophenyl)methyl]azepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent.

    Medicine: It is explored for its pharmacological properties, including analgesic and sedative effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Azepane: A similar compound with a seven-membered ring but without the fluorophenyl group.

    Benzazepine: Contains a fused benzene ring, offering different chemical and biological properties.

    Oxazepine: Features an oxygen atom in the ring, leading to distinct reactivity and applications.

Uniqueness

3-[(2-Fluorophenyl)methyl]azepane is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-13-7-2-1-6-12(13)9-11-5-3-4-8-15-10-11/h1-2,6-7,11,15H,3-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXFDWZDCUXQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747810
Record name 3-[(2-Fluorophenyl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158747-37-5
Record name 3-[(2-Fluorophenyl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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